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Compound of Interest

Compound Name: 2-Amino-4-methylbenzaldehyde

Cat. No.: B1282652 Get Quote

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Amino-4-
methylbenzaldehyde

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass

spectrometry fragmentation pattern of 2-Amino-4-methylbenzaldehyde. The content is

tailored for researchers, scientists, and professionals in drug development who utilize mass

spectrometry for molecular structure elucidation.

Introduction to Mass Spectrometry of 2-Amino-4-
methylbenzaldehyde
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge

ratio (m/z) of ions. In electron ionization mass spectrometry (EI-MS), a molecule is bombarded

with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent

fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of

the molecule, providing valuable information about its molecular weight and structure.[1][2]

2-Amino-4-methylbenzaldehyde (C₈H₉NO) is an aromatic compound containing three key

functional groups: an amino group (-NH₂), a methyl group (-CH₃), and an aldehyde group (-

CHO) attached to a benzene ring. Its fragmentation pattern is a composite of the characteristic

cleavages associated with these functionalities on an aromatic core. Aromatic structures tend

to produce strong molecular ion peaks due to their stability.[3]
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Molecular Ion (M+•): The monoisotopic mass of 2-Amino-4-methylbenzaldehyde is 135.07

Da. Therefore, the molecular ion peak is expected at m/z 135. The presence of a single

nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.[4]

Predicted Fragmentation Pathways
The fragmentation of the 2-Amino-4-methylbenzaldehyde molecular ion is primarily driven by

the aldehyde group, which is a common initiation site for cleavage in aromatic aldehydes.[5][6]

The amino and methyl groups act as substituents that influence the stability and further

fragmentation of the resulting ions.

The principal fragmentation events are detailed below:

Loss of a Hydrogen Radical (M-1): A very common fragmentation for aromatic aldehydes is

the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z 134.[3][5][7] This

peak is often prominent in the spectra of such compounds.

Loss of Carbon Monoxide (M-28 from M-1): The acylium ion formed from the M-1

fragmentation can readily lose a neutral molecule of carbon monoxide (CO). This

subsequent fragmentation leads to a highly stable aromatic cation at m/z 106.

Loss of the Formyl Radical (M-29): Direct cleavage of the C-C bond between the benzene

ring and the carbonyl group results in the loss of the entire formyl radical (•CHO).[3][7] This

produces a substituted phenyl cation at m/z 106.

Loss of Carbon Monoxide (M-28 from M+•): A rearrangement process can lead to the

expulsion of a neutral CO molecule directly from the molecular ion, resulting in an ion at m/z

107.[7]

Data Presentation: Summary of Key Fragments
The following table summarizes the major predicted ions in the mass spectrum of 2-Amino-4-
methylbenzaldehyde.
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m/z
Proposed
Fragment Ion

Neutral Loss
Description of
Fragmentation

135 [C₈H₉NO]+• -
Molecular Ion (Parent

Ion)

134 [C₈H₈NO]+ H•

Loss of a hydrogen

radical from the

aldehyde group to

form an acylium ion.

106 [C₇H₈N]+ CHO•

Loss of the formyl

radical from the

molecular ion.

106 [C₇H₈N]+ CO

Loss of carbon

monoxide from the M-

1 fragment ion ([m/z

134]).

107 [C₇H₉N]+• CO

Loss of carbon

monoxide from the

molecular ion via

rearrangement.

Experimental Protocol: Electron Ionization Mass
Spectrometry
This section outlines a standard methodology for acquiring the mass spectrum of 2-Amino-4-
methylbenzaldehyde using an EI-MS system, such as a Gas Chromatograph-Mass

Spectrometer (GC-MS).

4.1 Sample Preparation

Dissolve approximately 1 mg of solid 2-Amino-4-methylbenzaldehyde in 1 mL of a volatile,

high-purity solvent (e.g., dichloromethane or methanol).

Vortex the solution to ensure complete dissolution.
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If using GC-MS, transfer the solution to a standard 2 mL autosampler vial.

4.2 Instrumentation and Parameters

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with

an electron ionization source.

Inlet System: Gas chromatograph or a direct insertion probe.

GC Parameters (if applicable):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injection Volume: 1 µL.

Inlet Temperature: 250°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at

15°C/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[8] This is a standard energy that provides reproducible

fragmentation patterns for library matching.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Scan Range: m/z 40-400.

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4.3 Data Acquisition and Analysis
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Acquire the data using the instrument's control software.

Identify the chromatographic peak corresponding to 2-Amino-4-methylbenzaldehyde.

Extract the mass spectrum from this peak, ensuring subtraction of any background ions.

Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them

against the predicted fragmentation patterns.

Visualization of Fragmentation Pathways
The logical flow of the primary fragmentation events for 2-Amino-4-methylbenzaldehyde is

illustrated below.
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Caption: Primary EI fragmentation pathways for 2-Amino-4-methylbenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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